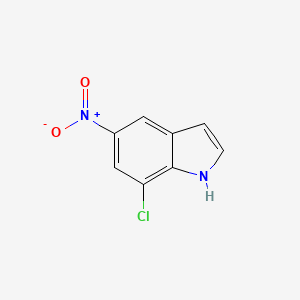![molecular formula C10H15NO2 B3049228 4-[(dimethylamino)methyl]-2-methoxyphenol CAS No. 19861-69-9](/img/structure/B3049228.png)
4-[(dimethylamino)methyl]-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Dimethylamino)methyl]-2-methoxyphenol is an organic compound with the molecular formula C10H15NO2 It is a phenolic compound characterized by the presence of a dimethylamino group attached to a methyl group, which is further connected to a methoxyphenol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(dimethylamino)methyl]-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with formaldehyde and dimethylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-methoxyphenol, formaldehyde, dimethylamine.
Reaction Conditions: The reaction can be conducted in the presence of an acid catalyst such as hydrochloric acid or a base catalyst like sodium hydroxide.
Procedure: The reactants are mixed and heated to a specific temperature, usually around 60-80°C, for several hours. The product is then isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Dimethylamino)methyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted phenols and amines.
Wissenschaftliche Forschungsanwendungen
4-[(Dimethylamino)methyl]-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(dimethylamino)methyl]-2-methoxyphenol involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: A hindered phenolic compound used as an antioxidant.
4-Dimethylaminopyridine: A derivative of pyridine with similar nucleophilic properties.
Methylamino- and dimethylaminoquinolines: Compounds with similar functional groups and reactivity.
Uniqueness
4-[(Dimethylamino)methyl]-2-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and dimethylamino groups enhance its solubility and reactivity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
19861-69-9 |
|---|---|
Molekularformel |
C10H15NO2 |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
4-[(dimethylamino)methyl]-2-methoxyphenol |
InChI |
InChI=1S/C10H15NO2/c1-11(2)7-8-4-5-9(12)10(6-8)13-3/h4-6,12H,7H2,1-3H3 |
InChI-Schlüssel |
CSCUIKCCBTYIMH-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC(=C(C=C1)O)OC |
Kanonische SMILES |
CN(C)CC1=CC(=C(C=C1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride](/img/structure/B3049146.png)

![tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate](/img/structure/B3049152.png)

![2-Oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B3049154.png)









